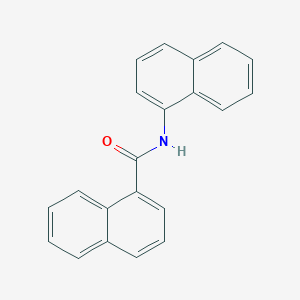

n-(1-Naphthyl)-1-naphthamide

Description

N-(1-Naphthyl)-1-naphthamide is a naphthalene-derived compound featuring two naphthyl groups linked via an amide bond. These compounds share functional groups (e.g., naphthyl rings, amide/amine linkages) but differ in substituents and biological roles .

Propriétés

Numéro CAS |

5439-52-1 |

|---|---|

Formule moléculaire |

C21H15NO |

Poids moléculaire |

297.3 g/mol |

Nom IUPAC |

N-naphthalen-1-ylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C21H15NO/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,22,23) |

Clé InChI |

OAJJHQSXKMOPJU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43 |

Origine du produit |

United States |

Méthodes De Préparation

- La N-(1-Naphtyl)éthylènediamine dihydrochlorure peut être synthétisée par plusieurs méthodes :

- Réaction de la 1-naphtylamine avec la 2-chloroéthylamine.

- Réaction du 1-bromonaphtalène avec l'éthylènediamine, suivie d'une recristallisation dans l'acide chlorhydrique.

- Les méthodes de production industrielle peuvent impliquer des modifications de ces voies.

Analyse Des Réactions Chimiques

- NEDA·2HCl subit diverses réactions :

- Complexes de transfert de charge (CT complexes) : Forme des complexes avec les accepteurs π (par exemple, la quinone, l'acide picrique), les accepteurs σ (iode), et les accepteurs d'orbitales vacantes (tétrachlorure d'étain(IV), chlorure de zinc).

- Agent de couplage : Utilisé dans le dosage spectrophotométrique des aminophénols, des phénylènediamines, des dinitroanilines, des chloroanilines, des thiols et des sulfonamides.

- Détection des sucres : Dissous dans l'acide sulfurique-méthanol, il permet de détecter les sucres à l'échelle nanométrique sur des plaques à couche mince.

Applications De Recherche Scientifique

Mécanisme D'action

- The exact mechanism of action is context-dependent due to its diverse applications.

- In spectrophotometric assays, it acts as a reagent, forming colored products.

- Further research is needed to explore specific molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key attributes of N-(1-Naphthyl)-1-naphthamide with its analogs:

*Estimated based on molecular formula.

Key Observations:

Functional Groups :

- This compound contains two naphthyl groups connected by an amide bond, distinguishing it from NPA (phthalamic acid backbone) and N-(1-naphthyl)ethylenediamine (ethylenediamine chain with hydrochloride salts).

- 1-Naphthylacetamide has a simpler structure with a single naphthyl group and an acetamide side chain, enabling its role as a plant growth regulator .

Biological Activity: NPA: A potent auxin transport inhibitor, used to study root development and nodulation in plants . 1-Naphthylacetamide: Functions as a synthetic auxin, promoting root initiation in crops . N-(1-Naphthyl)ethylenediamine dihydrochloride: Primarily used in colorimetric assays (e.g., nitrite detection) due to its diazotization properties .

Market and Industrial Relevance: N-(1-Naphthyl)ethylenediamine dihydrochloride: The global market is projected to grow at a CAGR of 3.5% (2024–2027), driven by demand in environmental testing and pharmaceuticals . 1-Naphthylacetamide: Historic consumption (1997–2019) peaked in agricultural sectors, with long-term projections indicating steady use in emerging economies .

N-(1-Naphthyl)phthalamic Acid (NPA)

- Mechanism : Inhibits polar auxin transport by binding to ABCB/P-glycoprotein transporters, altering plant morphology .

- Experimental Use: Induced pseudonodules in non-nodulating sweetclover mutants, demonstrating its role in mimicking symbiotic signaling .

1-Naphthylacetamide

- Agricultural Impact : Reduces fruit drop in orchards and enhances rooting in cuttings, with optimal efficacy at 100–500 ppm concentrations .

N-(1-Naphthyl)ethylenediamine dihydrochloride

- Analytical Chemistry : Forms azo dyes with nitrites, enabling quantification in water and food samples (detection limit: 0.01–0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.